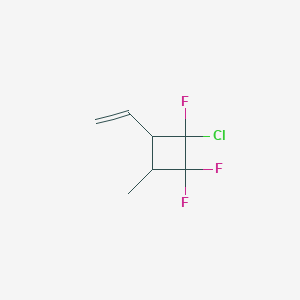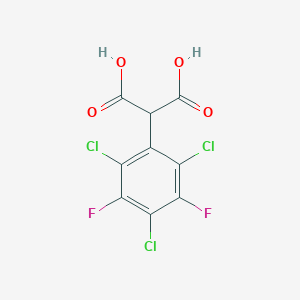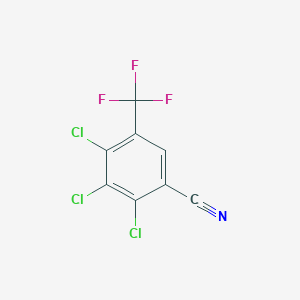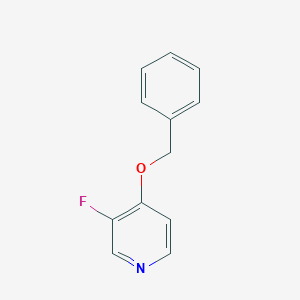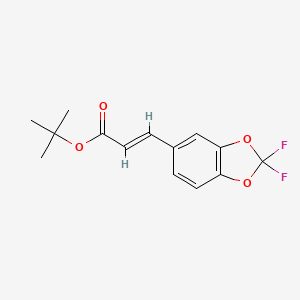
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester (DFBA) is an organic compound with a molecular formula of C11H14F2O3 and a molecular weight of 242.22 g/mol. DFBA is a colorless solid that is soluble in common organic solvents such as ethanol and methanol. DFBA is a widely used chemical compound for various scientific research applications due to its unique properties. In
Mecanismo De Acción
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% acts as a Lewis acid in a variety of reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. It can also act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it is also important to note that 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% is a toxic compound and should be handled with care in the laboratory.
Direcciones Futuras
There are several potential future directions for research involving 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%. These include further studies into its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research could also be conducted into its potential applications in the synthesis of new drugs and other organic compounds. Additionally, further research could be done to investigate the potential use of 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% as a catalyst in various organic reactions.
Métodos De Síntesis
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% can be synthesized via a two-step reaction. The first step involves the reaction of 1,3-benzodioxole-5-acrylic acid with tert-butyl alcohol in the presence of sulfuric acid. The second step involves the reaction of the product of the first step with 2,2-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is 2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97%.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1,3-benzodioxole-5-acrylic acid tert-butyl ester; 97% has a variety of scientific research applications. It is used as a reagent in organic syntheses, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2O4/c1-13(2,3)20-12(17)7-5-9-4-6-10-11(8-9)19-14(15,16)18-10/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCSFRKJNBVAO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


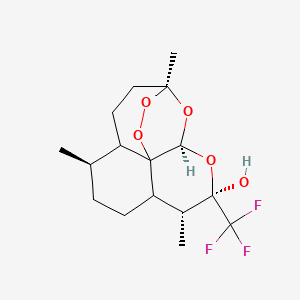
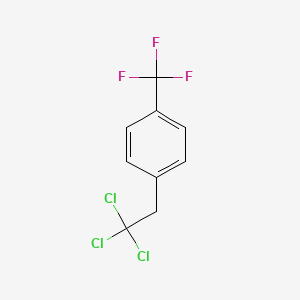

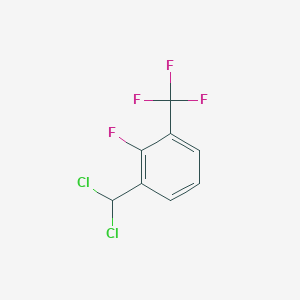

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
